molecular formula C15H16N4O2S B11183221 2-(Benzylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

2-(Benzylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11183221
M. Wt: 316.4 g/mol
InChI Key: NBLQKGVAYMEGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a pyrimidine ring, along with benzylsulfanyl and hydroxyethyl substituents, contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-(Benzylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.

    Introduction of the pyrimidine ring: The triazole intermediate is then reacted with suitable reagents to form the fused pyrimidine ring.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions .

Chemical Reactions Analysis

2-(Benzylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the triazole or pyrimidine rings.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For example, its antiproliferative activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell growth and division. Docking studies have shown that the compound can interact with GABA A receptors, suggesting a potential mechanism for its anti-epileptic activity .

Comparison with Similar Compounds

Similar compounds to 2-(Benzylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol include other triazolopyrimidines with different substituents. These compounds share a common triazolopyrimidine core but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples include:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-benzylsulfanyl-6-(2-hydroxyethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H16N4O2S/c1-10-12(7-8-20)13(21)19-14(16-10)17-15(18-19)22-9-11-5-3-2-4-6-11/h2-6,20H,7-9H2,1H3,(H,16,17,18)

InChI Key

NBLQKGVAYMEGNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.